molecular formula C16H34O2 B1593962 2-(Tetradecyloxy)ethanol CAS No. 2136-70-1

2-(Tetradecyloxy)ethanol

Cat. No. B1593962
CAS RN: 2136-70-1
M. Wt: 258.44 g/mol
InChI Key: QHERURXKGFABNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetradecyloxy)ethanol, also known as TDE, is a long-chain alcohol that is widely used in scientific research. This compound is known for its ability to penetrate cell membranes and alter the structure and function of biological membranes. TDE has been used in a variety of applications, including cell culture, lipid research, and drug delivery.

Scientific Research Applications

Medicine

2-(Tetradecyloxy)ethanol: is explored in medical research for its potential as a solvent and carrier for pharmaceutical agents. Its structure suggests it could be useful in transdermal delivery systems , where it may help to enhance the absorption of medications through the skin. This application is particularly relevant for drugs that require controlled release over extended periods .

Agriculture

In agriculture, 2-(Tetradecyloxy)ethanol could be investigated for its role in pesticide formulations . Its solvent properties might improve the efficacy of pesticides by ensuring a more uniform distribution on plant surfaces, potentially reducing the amount of active ingredient needed for pest control .

Industrial Applications

Industrially, 2-(Tetradecyloxy)ethanol can be utilized as a surfactant or emulsifying agent . It could be incorporated into cleaning products, lubricants, or other chemical formulations where a stable emulsion is required. Its effectiveness in this role could lead to more efficient industrial processes and products .

Environmental Science

In environmental science, research into 2-(Tetradecyloxy)ethanol may focus on its use as a green solvent . Its potential for biodegradability and low toxicity could make it a candidate for replacing more harmful solvents in various environmental applications, such as soil remediation or water treatment .

Food Technology

2-(Tetradecyloxy)ethanol: could be studied for its applications in food technology, particularly in the development of food packaging materials . Its properties might contribute to creating barriers that improve the shelf-life of food products or enhance the mechanical strength of biodegradable packaging .

Cosmetics

In the cosmetics industry, 2-(Tetradecyloxy)ethanol may be researched for its role in cosmetic formulations , acting as a penetration enhancer to improve the delivery of active ingredients into the skin. It could also serve as a stabilizer in creams and lotions, ensuring product consistency and performance .

Materials Science

The compound’s potential applications in materials science include its use in the synthesis of polymers and resins . Its chemical structure could be beneficial in creating new materials with desired properties such as flexibility, durability, or resistance to chemicals .

Energy Sector

Lastly, 2-(Tetradecyloxy)ethanol might be applicable in the energy sector, particularly in the formulation of biofuels . As a component of biofuel blends, it could improve the solubility of bio-derived fuels, enhancing their compatibility with existing infrastructure and engines .

properties

IUPAC Name

2-tetradecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHERURXKGFABNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-79-2
Record name Polyethylene glycol tetradecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50872618
Record name 2-(Tetradecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-(Tetradecyloxy)ethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14160
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-(Tetradecyloxy)ethanol

CAS RN

2136-70-1, 27306-79-2
Record name Ethylene glycol monotetradecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl ethyleneglycol monoether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tetradecyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Tetradecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tetradecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecan- l-ol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECYL ETHYLENEGLYCOL MONOETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAC0DWO8W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetradecyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Tetradecyloxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Tetradecyloxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Tetradecyloxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Tetradecyloxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Tetradecyloxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.